molecular formula C21H22N2O4 B2635489 Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1030090-49-3

Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No.: B2635489
CAS No.: 1030090-49-3
M. Wt: 366.417
InChI Key: SRFYQVHGOBXGBS-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group, a 2,5-dimethoxyphenylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 2,5-Dimethoxyphenylamino Group: This step involves the nucleophilic aromatic substitution reaction where the quinoline core is reacted with 2,5-dimethoxyaniline under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline core with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the quinoline core, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. These interactions make it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an anti-malarial drug.

    Quinoline-2-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

Ethyl 4-[(2,5-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate is unique due to the presence of the 2,5-dimethoxyphenylamino group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-5-27-21(24)19-12-17(15-10-13(2)6-8-16(15)22-19)23-18-11-14(25-3)7-9-20(18)26-4/h6-12H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFYQVHGOBXGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)C)C(=C1)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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